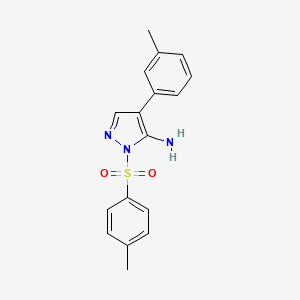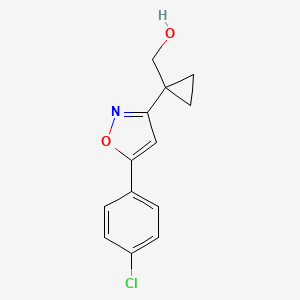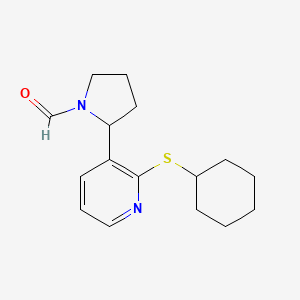![molecular formula C15H19NO6 B11815320 (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B11815320.png)
(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a chiral compound that features a benzo[d][1,3]dioxole moiety and a tert-butoxycarbonyl (Boc) protected amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Chiral Center: The chiral center is introduced via asymmetric synthesis, often using chiral catalysts or chiral auxiliaries.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of benzoquinone derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amides or thiol derivatives.
Applications De Recherche Scientifique
(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with enzymes or receptors. The benzo[d][1,3]dioxole moiety may also play a role in binding interactions due to its aromatic nature.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-amino-propanoic acid: Lacks the Boc protection, making it more reactive.
(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)butanoic acid: Contains an additional methylene group, altering its steric and electronic properties.
Uniqueness
(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to the presence of both the benzo[d][1,3]dioxole moiety and the Boc-protected amino group. This combination provides a balance of reactivity and stability, making it a versatile intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C15H19NO6 |
|---|---|
Poids moléculaire |
309.31 g/mol |
Nom IUPAC |
(2S)-3-(1,3-benzodioxol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H19NO6/c1-15(2,3)22-14(19)16-10(13(17)18)6-9-4-5-11-12(7-9)21-8-20-11/h4-5,7,10H,6,8H2,1-3H3,(H,16,19)(H,17,18)/t10-/m0/s1 |
Clé InChI |
JVYKMFOPYMQCOY-JTQLQIEISA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=CC2=C(C=C1)OCO2)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)OCO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetyl chloride](/img/structure/B11815244.png)








![[3-(2-Amino-1,1-difluoro-2-oxoethyl)azetidin-3-yl] 2,2,2-trifluoroacetate](/img/structure/B11815276.png)

![methyl 2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(4-methylphenyl)sulfonyloxyacetate](/img/structure/B11815290.png)

![1-Boc-1,7-diazaspiro[3.5]nonane Oxalate](/img/structure/B11815312.png)
